Thermal Decomposition Onset (Td): n-Octyl DPP Outperforms 2-Ethylhexyl Analog by 62°C
The straight n-octyl chain analog (Octyl-DPP, representing the target compound's core structure) exhibits a significantly higher thermal decomposition onset temperature compared to its branched 2-ethylhexyl counterpart (EH-DPP). This difference is critical for device fabrication protocols involving thermal annealing or lamination [1].
| Evidence Dimension | Thermal Decomposition Onset Temperature (Td, 5% weight loss) |
|---|---|
| Target Compound Data | Octyl-DPP: 316°C |
| Comparator Or Baseline | EH-DPP (2-ethylhexyl analog): 254°C |
| Quantified Difference | ΔTd = +62°C (Octyl-DPP is 24% more thermally stable) |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere; heating from ambient to decomposition. |
Why This Matters
A 62°C higher decomposition threshold widens the thermal processing window for device fabrication, enabling annealing strategies that would degrade the branched analog and ensuring greater morphological stability under operational heating.
- [1] Naik, M. A.; Venkatramaiah, N.; Kanimozhi, C.; Patil, S. Investigation of thiophene flanked diketopyrrolopyrrole monomers with straight and branched alkyl chains and their electropolymerization study. J. Mater. Res. 2017, 32, 2707–2718. View Source
